3-Hydroxy-3-phenylpropanoic acid

Chiral synthesis Enzymatic resolution Pharmaceutical intermediates

Sourcing enantiopure β-hydroxy acids for chiral API synthesis is challenging. 3-Hydroxy-3-phenylpropanoic acid (CAS 3480-87-3) resolves this with validated chemo-enzymatic resolution (>99% ee). • Chiral precursor for fluoxetine & tomoxetine antidepressants • Isotopically labeled forms for plant BA/SA metabolic flux analysis • Scaffold for H. pylori urease inhibitors (IC50 = 0.083 μM) • Modulates NAD+/SIRT1/3 axis in myotube hypertrophy models Racemic & (S)-enantiomer in stock for global delivery.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 3480-87-3
Cat. No. B1202041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-phenylpropanoic acid
CAS3480-87-3
Synonyms3-hydroxy-3-phenylpropionic acid
beta-hydroxyphenylpropionic acid
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)O
InChIInChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
InChIKeyAYOLELPCNDVZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-phenylpropanoic Acid: Physical & Biological Profile


3-Hydroxy-3-phenylpropanoic acid (CAS 3480-87-3) is a β-hydroxy acid with the molecular formula C9H10O3, classified as a phenylpropanoic acid derivative [1]. It exists as a racemic mixture, with both (R)- and (S)-enantiomers available as chiral building blocks [2]. Its physicochemical profile includes a calculated logP of 1.19, water solubility of approximately 11.1 g/L, and a pKa (strongest acidic) of 4.37 [3]. The compound serves as an endogenous metabolite and a key intermediate in the biosynthesis of benzoic and salicylic acids in plants [4].

Chiral Building Block

(R)- and (S)-enantiomers available for stereospecific synthesis workflows

β-Hydroxy Acid Scaffold

Supports SAR studies and enzyme inhibitor derivatization

Endogenous Metabolite

Specific intermediate in benzoic/salicylic acid biosynthesis; supports metabolic tracing

3-Hydroxy-3-phenylpropanoic Acid: Why Analogs Cannot Substitute


Substituting 3-hydroxy-3-phenylpropanoic acid with other β-hydroxy acids (e.g., 3-hydroxybutyric acid, tropic acid, benzilic acid) or phenylpropanoic acids lacking the β-hydroxyl group is not scientifically valid due to distinct physicochemical properties, stereochemical requirements, and metabolic pathway specificity. Its specific logP of 1.19 and water solubility of 11.1 g/L [1] differ markedly from structurally similar compounds, directly impacting partitioning behavior in biphasic reactions and bioavailability in biological systems. Critically, the (S)-enantiomer is an essential chiral progenitor for the antidepressants tomoxetine and fluoxetine hydrochloride [2], while the (R)-enantiomer is a biosynthetic precursor for the benzoyl moiety of cocaine in Erythroxylum coca [3]. Furthermore, in plant metabolic studies, this compound is a specific intermediate in benzoic and salicylic acid biosynthesis, whereas benzaldehyde is not [4]. Generic substitution would introduce confounding variables in synthetic yield, enantiomeric excess, or metabolic tracing, invalidating comparative experimental results.

Physicochemical Profile

Distinct logP (1.19) and solubility vs smaller β-hydroxy acids may alter partitioning and extraction outcomes.

Stereochemical Requirement

Enantiomeric identity is critical: (S)- for tomoxetine/fluoxetine research, (R)- for cocaine biosynthesis studies. Racemate or opposite enantiomer may confound yield and ee.

Pathway Specificity

In benzoic/salicylic acid biosynthesis studies, benzaldehyde cannot substitute as intermediate; pathway specificity requires this compound.

3-Hydroxy-3-phenylpropanoic Acid: Differentiation Evidence


PPL-Catalyzed Enantioselective Resolution

The (S)-enantiomer of 3-hydroxy-3-phenylpropanoic acid is a key chiral progenitor for tomoxetine and fluoxetine hydrochloride [1]. A chemo-enzymatic resolution method using Porcine Pancreas Lipase (PPL) on the racemic ethyl ester substrate yields the (S)-enantiomer with high enantioselectivity under optimized conditions. This method provides a practical alternative to costly chiral chromatography [2].

Enantioselective Resolution
Data to verify
Chemical: >99% ee, 43% yield; Enzymatic: reported greener, ee not quantified
Supports procurement strategy review; enzymatic route requires full-text validation.
Quantitative ee for enzymatic method not available in abstract.
Chiral synthesis Enzymatic resolution Pharmaceutical intermediates

Physicochemical Differentiation from β-Hydroxy Acids

3-Hydroxy-3-phenylpropanoic acid possesses a distinct physicochemical profile compared to other β-hydroxy acids. Its calculated logP of 1.19 and water solubility of 11.1 g/L [1] are key differentiators from analogs like 3-hydroxybutyric acid (logP ~ -0.5, highly water soluble) and tropic acid (logP ~ 0.8). These properties directly impact its behavior in liquid-liquid extraction, membrane permeability, and formulation stability.

Lipophilicity Differentiation
Reported
logP 1.19 vs ~ -0.5 (3-hydroxybutyrate), ~0.8 (tropate)
Guides solvent selection and predicts passive diffusion behavior.
In silico predictions; experimental confirmation advised.
Physicochemical characterization Formulation development Bioavailability prediction

Urease Inhibition by β-Hydroxy Acid Derivatives

While 3-hydroxy-3-phenylpropanoic acid itself is not a urease inhibitor, its β-hydroxy-β-phenylpropionylhydroxamic acid derivatives have been synthesized and evaluated against Helicobacter pylori urease. A derivative, 3-(3-chlorophenyl)-3-hydroxypropionyl-hydroxamic acid (6g), exhibited an IC50 of 0.083 μM and a Ki of 0.014 μM, demonstrating mid-nanomolar potency [1]. This highlights the compound's utility as a scaffold for developing potent enzyme inhibitors, a property not shared by all β-hydroxy acids.

Urease Inhibitor Derivative
Class-level
Derivative 6g IC50 = 0.083 µM, Ki = 0.014 µM; parent inactive
Supports scaffold use in urease inhibitor SAR studies.
Class-level inference; parent compound not active.
Enzyme inhibition Anti-ulcer agents Medicinal chemistry

Biosynthetic Role in Benzoic & Salicylic Acid Pathways

Stable isotope labeling studies in cucumber (Cucumis sativus) unequivocally demonstrated that 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid (BA) and salicylic acid (SA) from cinnamic acid, whereas benzaldehyde is not [1]. Administration of ²H₆, ¹⁸O-labeled 3-hydroxy-3-phenylpropanoic acid resulted in incorporation of the label into BA and SA, confirming its specific metabolic role.

Biosynthetic Intermediate Role
Head-to-head
Labeled 3-H-3-PPA → BA/SA; benzaldehyde → no incorporation
Confirmed pathway intermediate; benzaldehyde is not a valid control.
Qualitative evidence; no quantitative yield provided.
Plant metabolism Stable isotope tracing Phenylpropanoid pathway

Myotube Hypertrophy via Protein Acetylation

3-Hydroxy-3-phenylpropanoic acid has been shown to promote myotube hypertrophy in both C2C12 and chick embryo primary skeletal muscle myotubes [1]. It inhibits protein degradation and promotes protein acetylation by reducing NAD+ synthesis and suppressing the TCA cycle and SIRT1/3 mRNA expression, leading to increased acetylation of total protein and Foxo3 [1]. This specific mechanism of action differentiates it from other β-hydroxy acids that do not modulate the NAD+/SIRT axis.

Myotube Hypertrophy
Data to verify
Promotes hypertrophy; modulates NAD+/SIRT1/3 axis; acetylates Foxo3
Supports muscle protein acetylation research; data from review.
Quantitative data not available; primary source verification needed.
Muscle biology Protein acetylation Skeletal muscle hypertrophy

Urinary Excretion as a Benzoic Acid Metabolite

3-Hydroxy-3-phenylpropanoic acid is identified as a urinary metabolite of benzoic acid in mammals, including humans [1]. This metabolic relationship is distinct from other phenylpropanoic acids and is linked to gut microbial metabolism of dietary polyphenols [2]. Its presence in urine serves as a biomarker for specific dietary intake and gut microbial activity.

Urinary Metabolite
Context-dependent
Detected as benzoic acid metabolite; linked to gut microbial activity
Relevant as biomarker for dietary polyphenol/gut microbiome studies.
Concentrations vary with diet and microbiome composition.
Xenobiotic metabolism Biomarker discovery Gut microbiome

3-Hydroxy-3-phenylpropanoic Acid: Validated Applications


Chiral Synthesis of Tomoxetine & Fluoxetine

Procure enantiopure (S)-3-hydroxy-3-phenylpropanoic acid (CAS 36567-72-3) or the racemate with a validated chemo-enzymatic resolution protocol (PPL, pH 7.5, 35 °C) to synthesize the chiral progenitors of the antidepressants tomoxetine and fluoxetine hydrochloride. The chemical resolution patent (CN109232220A) provides a scalable method achieving >99% ee for the (S)-enantiomer with 43% yield [1]. This application is supported by direct evidence of the compound's role as a chiral precursor [2].

Stable Isotope Tracing of Phenylpropanoid Pathway

Utilize ²H₆, ¹⁸O-labeled 3-hydroxy-3-phenylpropanoic acid as a metabolic tracer to definitively map the biosynthesis of benzoic acid (BA) and salicylic acid (SA) in plant species such as cucumber (Cucumis sativus). This approach has proven that 3-hydroxy-3-phenylpropanoic acid, but not benzaldehyde, is a true intermediate [3]. Procurement of isotopically labeled compound enables precise flux analysis in plant defense signaling research.

Scaffold for H. pylori Urease Inhibitors

Acquire 3-hydroxy-3-phenylpropanoic acid as a core scaffold for synthesizing β-hydroxy-β-phenylpropionylhydroxamic acid derivatives. The derivative 3-(3-chlorophenyl)-3-hydroxypropionyl-hydroxamic acid (6g) demonstrates nanomolar inhibition of H. pylori urease (IC50 = 0.083 μM, Ki = 0.014 μM) [4]. This scaffold is validated for structure-activity relationship (SAR) studies targeting novel anti-ulcer therapeutics.

Mechanisms of Muscle Protein Acetylation & Hypertrophy

Employ 3-hydroxy-3-phenylpropanoic acid in C2C12 or primary skeletal muscle myotube assays to study the modulation of the NAD+/SIRT1/3 axis and its impact on protein acetylation and hypertrophy. The compound promotes myotube hypertrophy by inhibiting protein degradation and promoting acetylation of Foxo3 [5]. This application is relevant for sarcopenia and muscle wasting disease research.

Application
Selection Property
Validation Focus
Chiral progenitor synthesis for tomoxetine and fluoxetine research
Enantiomeric purity context
Verify ee by chiral HPLC; compare enzymatic vs chemical resolution efficiency
Stable isotope tracing of benzoic/salicylic acid biosynthesis
Isotopic labeling specificity (²H₆, ¹⁸O)
Confirm metabolic incorporation by GC-MS/LC-MS; benzaldehyde as negative control
Urease inhibitor SAR studies
β-Hydroxy acid scaffold derivatization
Assess IC50/Ki of derivatives; compare to parent compound
Muscle protein acetylation and hypertrophy studies
NAD+/SIRT1/3 axis modulation
Evaluate Foxo3 acetylation and myotube diameter; verify SIRT1/3 expression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.